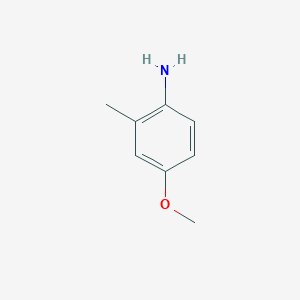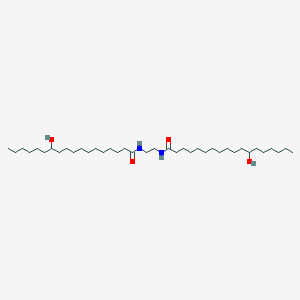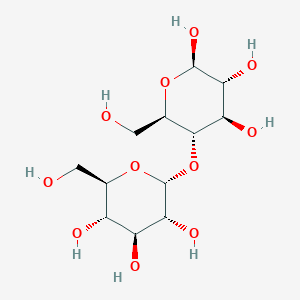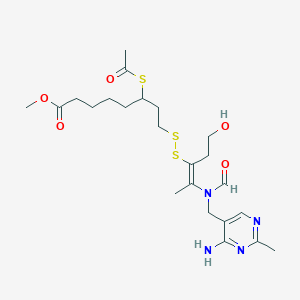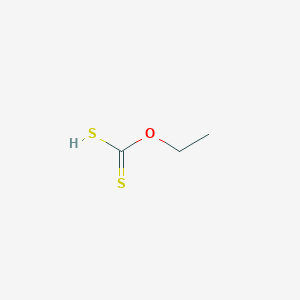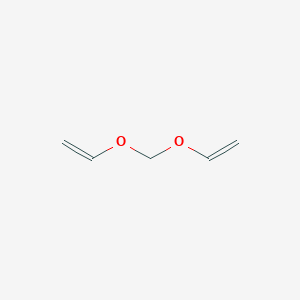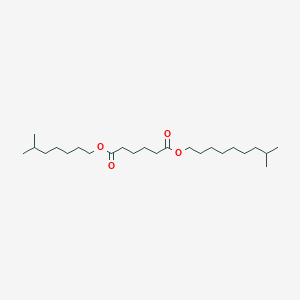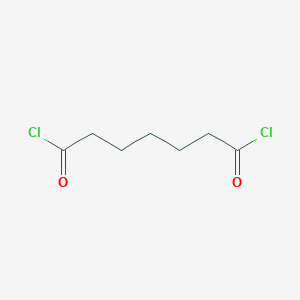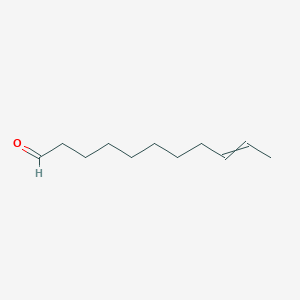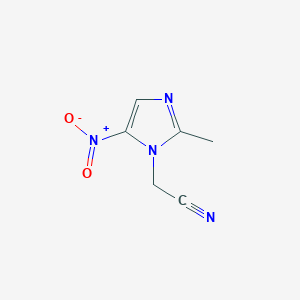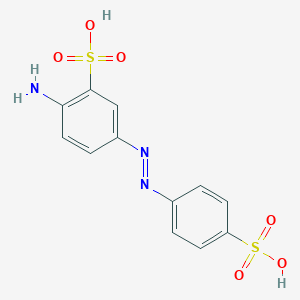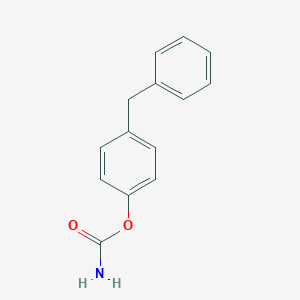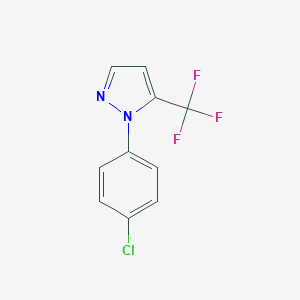
1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole, commonly referred to as 4C3P, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising potential in various applications due to its unique properties and mechanism of action. In
Mécanisme D'action
The mechanism of action of 4C3P involves the inhibition of various enzymes and pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. Additionally, 4C3P has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes. Furthermore, 4C3P has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4C3P depend on the specific application and concentration used. In anti-inflammatory studies, 4C3P has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In anticancer studies, 4C3P has been shown to induce apoptosis in cancer cells, leading to cell death. In insecticide studies, 4C3P has been shown to disrupt the nervous system of insects, leading to paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4C3P in lab experiments is its unique mechanism of action, which makes it a promising compound for various applications. Additionally, the synthesis method of 4C3P has been optimized to produce high yields of pure compound, making it readily available for research. However, one limitation of using 4C3P in lab experiments is its potential toxicity, which requires careful handling and appropriate safety measures.
Orientations Futures
There are several future directions for research on 4C3P. One direction is to study its potential as a treatment for autoimmune diseases, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, further studies can be conducted to optimize the synthesis method of 4C3P and improve its purity and yield. Furthermore, studies can be conducted to investigate the potential of 4C3P as an insecticide for agricultural use.
Méthodes De Synthèse
The synthesis method of 4C3P involves the reaction of 4-chloroacetophenone with trifluoroacetic acid hydrazide, followed by cyclization using acetic anhydride. The resulting product is then purified to obtain 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole. This synthesis method has been optimized to produce high yields of pure 4C3P.
Applications De Recherche Scientifique
The unique properties of 4C3P make it a promising compound for various scientific research applications. It has been studied extensively for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 4C3P has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Furthermore, 4C3P has been studied for its potential as an insecticide, as it has been shown to be effective against various insect species.
Propriétés
Numéro CAS |
1269293-56-2 |
|---|---|
Nom du produit |
1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole |
Formule moléculaire |
C10H6ClF3N2 |
Poids moléculaire |
246.61 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H6ClF3N2/c11-7-1-3-8(4-2-7)16-9(5-6-15-16)10(12,13)14/h1-6H |
Clé InChI |
WTCCRKUZKGVUSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C(F)(F)F)Cl |
SMILES canonique |
C1=CC(=CC=C1N2C(=CC=N2)C(F)(F)F)Cl |
Synonymes |
1-(4-chlorophenyl)-5-(trifluoroMethyl)-1H-pyrazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





